1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)urea
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Description
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has gained attention due to its unique structure and potential applications in various fields of research.
Scientific Research Applications
Synthesis and Properties
Choline Chloride Based Deep Eutectic Solvents for Synthesis : A study explored the synthesis of 1,2,4-triazoles using choline chloride-based deep eutectic solvents, highlighting the solvent type and temperature effects on synthesis efficiency. This research could provide insights into solvent selection for synthesizing similar triazole-containing compounds (Molnar, Periš, & Komar, 2019).
Anti-microbial Activity and Cytotoxicity : Novel urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, suggesting potential applications in developing antimicrobial agents (Shankar et al., 2017).
Biological Activity and Applications
Conformational Adjustments in Urea and Thiourea Assemblies : Research on urea and thiourea-based assemblies has shown conformational adjustments through carbon-nitrogen bond rotation, impacting the assembly and potentially affecting the biological activity of similar compounds (Phukan & Baruah, 2016).
Synthesis and Evaluation of 1,3-Disubstituted Ureas : The study on the synthesis of 1,3-disubstituted ureas and their evaluation as inhibitors of human soluble epoxide hydrolase highlights the therapeutic potential of urea derivatives in inhibiting specific enzymes (D'yachenko et al., 2019).
properties
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9(2)10(8-17-13-5-6-14-17)15-12(18)16-11-4-3-7-19-11/h3-7,9-10H,8H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXILXIUSRABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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